Evidence 1: Inverted Regioselectivity in Palladium-Catalyzed Cross-Coupling vs. Chloro-Bromo Analogs
In palladium-catalyzed cross-coupling reactions, 2,4-Dichloro-6-iodoquinazoline exhibits a fundamentally different site-selectivity compared to its chloro-bromo substituted analogs [1]. Research has demonstrated that in chloro-iodo derivatives like the target compound, the reaction proceeds selectively through the Csp2-I bond [1]. This is in direct contrast to chloro-bromo substituted quinazolines, where reactivity is known to generally favor substitution at the more activated C(4)-Cl bond over the weaker Csp2-Br bond [1]. This inversion of selectivity is a critical differentiator for synthetic planning.
| Evidence Dimension | Site of first cross-coupling in Pd-catalyzed reactions |
|---|---|
| Target Compound Data | C6-I bond reacts first |
| Comparator Or Baseline | Chloro-bromo substituted quinazoline (C4-Cl bond reacts first) |
| Quantified Difference | Qualitative inversion of regioselectivity from C4-Cl activation to C6-I activation. |
| Conditions | Palladium-catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling reactions [1]. |
Why This Matters
This predictable inversion of regioselectivity allows for a completely different and more orthogonal synthetic sequence, enabling access to substitution patterns not readily available from other polyhalogenated quinazoline building blocks.
- [1] Mphahlele, M. J., Paumo, H. K., Rhyman, L., & Ramasami, P. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 20(8), 14656-14683. View Source
